molecular formula C15H30O3 B8223124 8-Hydroxypentadecanoic acid

8-Hydroxypentadecanoic acid

Cat. No.: B8223124
M. Wt: 258.40 g/mol
InChI Key: KKEYZZUKIBSUDZ-UHFFFAOYSA-N
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Description

8-Hydroxypentadecanoic acid is a hydroxylated fatty acid with the molecular formula C15H30O3 It is characterized by the presence of a hydroxyl group at the eighth carbon of the pentadecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Hydroxypentadecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of pentadecanoic acid. This can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide in the presence of a suitable catalyst. Another method involves the use of Grignard reagents, where the reaction of a suitable alkyl halide with magnesium in the presence of an ether solvent forms the Grignard reagent, which is then reacted with a carbonyl compound to introduce the hydroxyl group.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of unsaturated fatty acids followed by selective hydroxylation. This process can be optimized for large-scale production by using continuous flow reactors and advanced catalytic systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxypentadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium dichromate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium dichromate in sulfuric acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride for halogenation, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products:

    Oxidation: Formation of 8-oxopentadecanoic acid or 8-carboxypentadecanoic acid.

    Reduction: Formation of 8-hydroxypentadecanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Hydroxypentadecanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biodegradable plastics and surfactants.

Mechanism of Action

The mechanism of action of 8-hydroxypentadecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in fatty acid metabolism and signaling pathways. The hydroxyl group allows it to form hydrogen bonds with proteins and other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

    15-Hydroxypentadecanoic acid: Another hydroxylated fatty acid with the hydroxyl group at the fifteenth carbon.

    16-Hydroxyhexadecanoic acid: A similar compound with a hydroxyl group at the sixteenth carbon of hexadecanoic acid.

    12-Hydroxyoctadecanoic acid: A hydroxylated fatty acid with the hydroxyl group at the twelfth carbon of octadecanoic acid.

Uniqueness: 8-Hydroxypentadecanoic acid is unique due to the position of the hydroxyl group, which imparts distinct chemical and biological properties. Its specific placement allows for unique interactions with enzymes and other biomolecules, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

8-hydroxypentadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-2-3-4-5-8-11-14(16)12-9-6-7-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEYZZUKIBSUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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